molecular formula C10H5N3O2S B8463578 2-(1,2,3-Thiadiazol-5-yl)-1H-isoindole-1,3(2H)-dione CAS No. 4100-40-7

2-(1,2,3-Thiadiazol-5-yl)-1H-isoindole-1,3(2H)-dione

Cat. No. B8463578
Key on ui cas rn: 4100-40-7
M. Wt: 231.23 g/mol
InChI Key: WFVWGPJGUSYRHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07851473B2

Procedure details

Ethyl (2E)-2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylidene]hydrazinecarboxylate (612 mg, 2.22 mmol) was slowly added to thionyl chloride (1.5 ml), and the mixture was stirred for 1 day. Crystals were collected by filtration and washed with ethyl acetate to give 308 mg (59.9%) of the desired product as a solid.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Yield
59.9%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[N:3]1[CH2:12]/[CH:13]=[N:14]/[NH:15]C(OCC)=O.[S:21](Cl)(Cl)=O>>[S:21]1[C:12]([N:3]2[C:2](=[O:1])[C:10]3[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=3)[C:4]2=[O:11])=[CH:13][N:14]=[N:15]1

Inputs

Step One
Name
Quantity
612 mg
Type
reactant
Smiles
O=C1N(C(C2=CC=CC=C12)=O)C\C=N\NC(=O)OCC
Name
Quantity
1.5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Crystals were collected by filtration
WASH
Type
WASH
Details
washed with ethyl acetate

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
S1N=NC=C1N1C(C2=CC=CC=C2C1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 308 mg
YIELD: PERCENTYIELD 59.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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